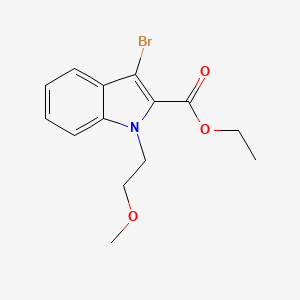
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a methoxyethyl group, and an ethyl ester functional group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate typically involves multiple steps:
Alkylation: The 1-position of the indole is alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group at the 2-position is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 3-azido or 3-thiocyanato derivatives.
Oxidation: Formation of indole oxides.
Reduction: Formation of de-brominated indole derivatives.
Hydrolysis: Formation of 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its functional groups. The bromine atom and methoxyethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
3-Bromo-1-(2-methoxyethyl)-1H-indole: Lacks the carboxylate group.
Ethyl 3-bromo-1H-indole-2-carboxylate: Lacks the methoxyethyl group.
Uniqueness
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylate is unique due to the combination of its bromine atom, methoxyethyl group, and ethyl ester functional group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C14H16BrNO3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(2-methoxyethyl)indole-2-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-12(15)10-6-4-5-7-11(10)16(13)8-9-18-2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
PKZQGKSIXMPHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















